![molecular formula C25H38O6 B022277 (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 133645-46-2](/img/structure/B22277.png)
(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate” belongs to the class of organic compounds known as delta valerolactones . These are cyclic organic compounds containing an oxan-2-one moiety .
Applications De Recherche Scientifique
Alveolar Bone Regeneration
Topical application of simvastatin has been shown to have a positive impact on alveolar bone regeneration . This is particularly useful in dental procedures such as tooth extraction, where preserving the alveolar bone is crucial . The study found that intra-alveolar simvastatin post-tooth extraction is effective and safe for preserving alveolar bone, with varied concentrations and carriers, and no significant adverse effects .
Cholesterol Lowering
Simvastatin is a well-known drug that lowers cholesterol levels in the blood . It decreases the risk of heart attack or stroke by reducing the levels of low-density lipoprotein (LDL) or “bad cholesterol”, while slightly increasing high-density lipoprotein cholesterol (“good cholesterol”), thus, preventing plaque buildup inside the arteries .
Cardiovascular Disease Prevention
Due to its cholesterol-lowering properties, simvastatin is used in the prevention of cardiovascular diseases . High levels of cholesterol in plasma are a primary risk factor of atherosclerosis and coronary artery disease . Therefore, control of cholesterol by inhibiting its biosynthesis is an important strategy to lower cholesterol levels in blood .
Production of Other Statins
Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin . This lovastatin derivative can be efficiently synthesized from monacolin J (lovastatin without the side chain) by a process that uses the Aspergillus terreus enzyme acyltransferase LovD .
Inhibition of Cell Proliferation
Simvastatin has been reported to inhibit the proliferation of certain types of cells . For instance, it has been found to inhibit the proliferation and invasion of melanoma cells .
Reduction of Non-Fatal Myocardial Infarction
Simvastatin has been found to significantly reduce non-fatal myocardial infarction . This makes it a valuable drug in the management of patients with a high risk of heart disease .
Mécanisme D'action
Target of Action
3’(S)-Hydroxy Simvastatin, also known as Simvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it effectively slows down the production of cholesterol in the body . This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .
Biochemical Pathways
Simvastatin affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, Simvastatin reduces the production of mevalonate, a critical molecule in the synthesis of cholesterol . This leads to a decrease in cholesterol levels, which can help prevent the development of atherosclerosis .
Pharmacokinetics
Simvastatin is well-absorbed following oral administration, with peak plasma concentrations occurring within 1.5 hours . The drug is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system . The elimination half-life of Simvastatin is approximately 4.85 hours . It’s important to note that genetic polymorphisms in enzymes such as CYP2C9, CYP3A5, ABCB1, ABCG2, and SLCO1B1 can influence the pharmacokinetics of Simvastatin .
Result of Action
At the molecular level, Simvastatin has been shown to reduce the expression of pro-inflammatory molecules such as COX-2 and TNF-α . At the cellular level, it has been found to improve the function of endothelial cells, which line the interior surface of blood vessels . In addition, Simvastatin has been shown to have neuroprotective effects, improving memory and reducing inflammation in the brain .
Action Environment
Environmental factors can influence the action of Simvastatin. For instance, the presence of other drugs that are metabolized by the same enzyme systems can affect the metabolism and efficacy of Simvastatin . Additionally, lifestyle factors such as diet and exercise can influence the effectiveness of Simvastatin in reducing cholesterol levels .
Propriétés
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMJJNBYMYMRV-VVSCFXOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617436 |
Source


|
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
CAS RN |
133645-46-2 |
Source


|
| Record name | (1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

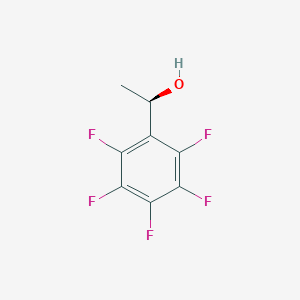

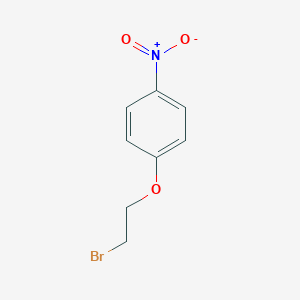

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
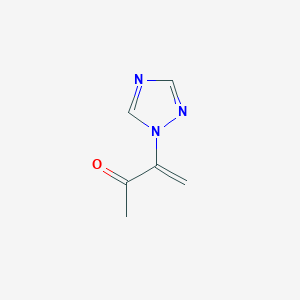
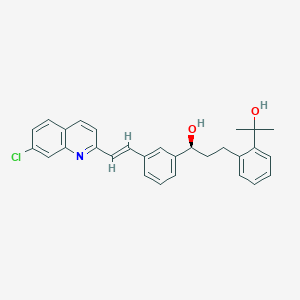
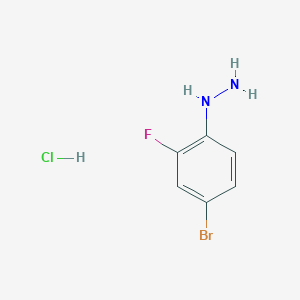

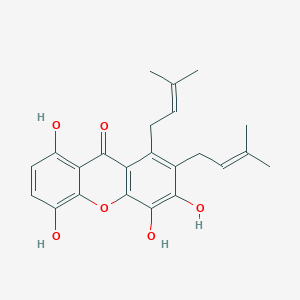
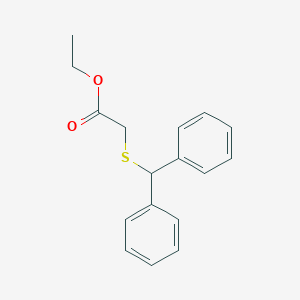
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)
